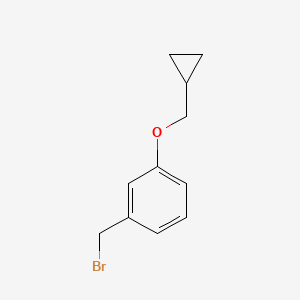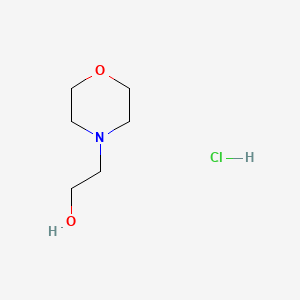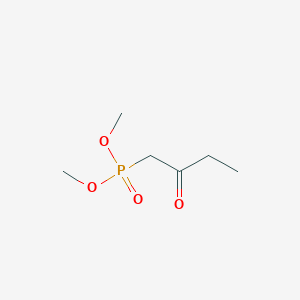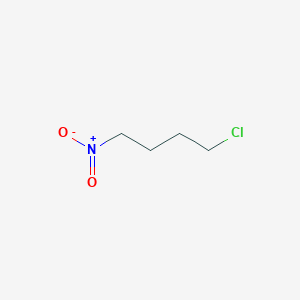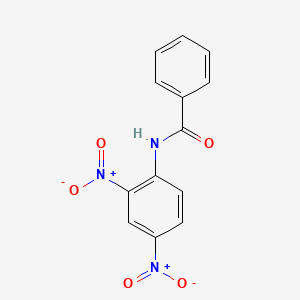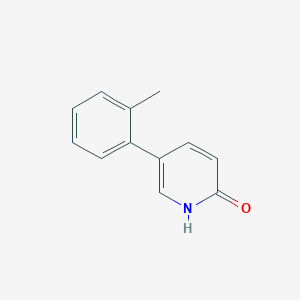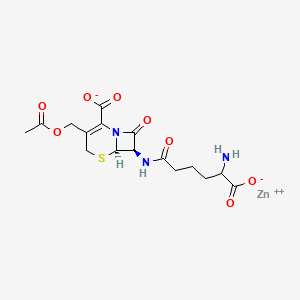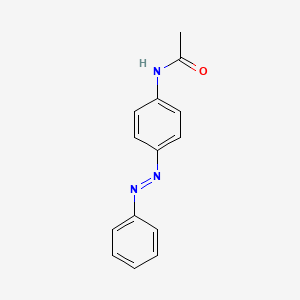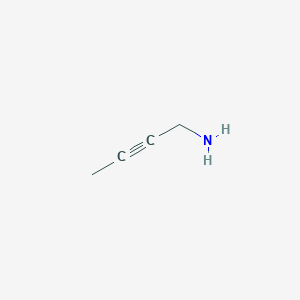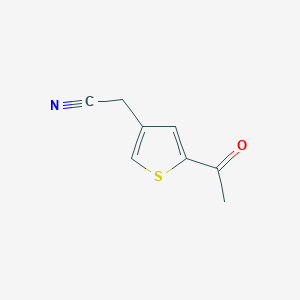
2-(5-Acetylthiophen-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Acetylthiophen-3-yl)acetonitrile is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of an acetyl group at the 5-position and an acetonitrile group at the 3-position of the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Acetylthiophen-3-yl)acetonitrile typically involves the condensation of thiophene derivatives with acetonitrile. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions using catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Acetylthiophen-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated thiophenes, nitrothiophenes, and other substituted derivatives.
Applications De Recherche Scientifique
2-(5-Acetylthiophen-3-yl)acetonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(5-Acetylthiophen-3-yl)acetonitrile involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic substitution reactions. It can also undergo redox reactions, influencing cellular redox states and potentially affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiopheneacetonitrile: A simpler thiophene derivative with similar reactivity but lacking the acetyl group.
5-Acetyl-2-thiophenecarboxylic acid: Another thiophene derivative with an acetyl group but different functional groups at other positions.
Uniqueness
2-(5-Acetylthiophen-3-yl)acetonitrile is unique due to the presence of both the acetyl and acetonitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
41908-05-8 |
|---|---|
Formule moléculaire |
C8H7NOS |
Poids moléculaire |
165.21 g/mol |
Nom IUPAC |
2-(5-acetylthiophen-3-yl)acetonitrile |
InChI |
InChI=1S/C8H7NOS/c1-6(10)8-4-7(2-3-9)5-11-8/h4-5H,2H2,1H3 |
Clé InChI |
HRHUUSPAGMUGMC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CS1)CC#N |
SMILES canonique |
CC(=O)C1=CC(=CS1)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


